1-Allyloxyaziridine-2-carboxamide
Description
1-Allyloxyaziridine-2-carboxamide is a specialized aziridine derivative characterized by an allyloxy substituent (-OCH₂CH=CH₂) and a carboxamide group (-CONH₂) attached to the strained three-membered aziridine ring. This compound belongs to the aziridine family, known for their reactivity due to ring strain and electron-rich nitrogen, making them valuable intermediates in medicinal and synthetic chemistry .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-prop-2-enoxyaziridine-2-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c1-2-3-10-8-4-5(8)6(7)9/h2,5H,1,3-4H2,(H2,7,9) |
InChI Key |
JBMFTCBMIFRNOR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCON1CC1C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aziridine Carboxamide Derivatives
The following table compares 1-Allyloxyaziridine-2-carboxamide with key aziridine-based analogs:
Key Observations :
- The strained aziridine ring facilitates nucleophilic attack, useful in ring-opening reactions for drug synthesis .
- Synthetic Complexity: While N-(1-Phenylethyl)aziridine-2-carboxylate esters employ chiral catalysis for asymmetric synthesis , 2-cyanoaziridine-1-carboxamide derivatives require specialized protocols to stabilize the reactive aziridine core .
Non-Aziridine Carboxamides
2.2.1. Indolizine-2-carboxamides (e.g., N-Benzylindolizine-2-carboxamide)
- Structure : Indolizine (bicyclic heterocycle) with carboxamide.
- Synthesis : Acid-amine coupling using indolizine-2-carboxylic acids and amines (e.g., benzylamine) under EDCI/HOBT activation .
- Yield : Moderate (exact yield unspecified for 11d in ).
- Applications : Analogues of isoniazid, targeting tuberculosis with resistance profiles .
2.2.2. Thiazolidine-4-carboxamides (e.g., 3aa, 3ab)
Comparative Analysis :
- Ring Strain vs. Stability : Aziridine derivatives (e.g., this compound) offer higher reactivity than indolizine or thiazolidine carboxamides, but lower thermal and hydrolytic stability .
- Biological Relevance : Indolizine carboxamides show direct anti-tuberculosis activity , whereas aziridine carboxamides are primarily intermediates rather than end-stage drugs .
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